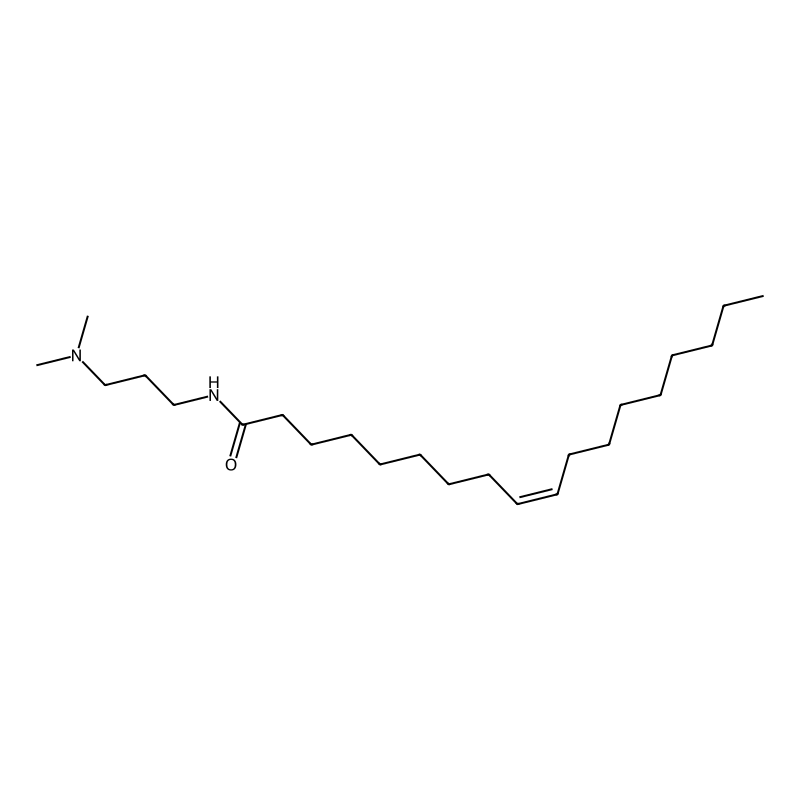

Oleamidopropyl dimethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Limited Applications:

While Oleamidopropyl Dimethylamine (Oleyl ADM) possesses some properties potentially useful in scientific research, its applications in this field appear limited. Research primarily focuses on its potential negative effects and safety concerns, particularly regarding its allergenicity.

Allergenicity Studies:

Several studies have investigated the allergenic potential of Oleyl ADM in cosmetics. One study identified it as a common allergen, responsible for contact dermatitis in a significant portion (11%) of patients experiencing allergic reactions to cosmetics []. Another study explored cross-reactions with other related chemicals, finding high rates of cross-reactivity with similar amideamine emulsifiers []. These findings suggest Oleyl ADM might not be suitable for use in research involving human subjects due to potential allergic reactions.

Other Potential Applications:

Limited research suggests Oleyl ADM might have some potential applications in other scientific fields, although further investigation is needed.

- Drug Delivery: Some studies have explored the use of Oleyl ADM as a component in drug delivery systems, but these investigations are in the preliminary stages and require further research to evaluate its efficacy and safety [].

- Nanotechnology: Oleyl ADM has been investigated for its potential use in the synthesis of nanoparticles, but its specific applications and safety profile in this context remain unclear [].

Oleamidopropyl dimethylamine is a synthetic compound belonging to the class of fatty acid amidoamines. It is characterized by a structure that includes a secondary amide and a tertiary amine, which are linked by a propyl chain. This compound is derived from the amidization reaction between fatty acids and 3,3-dimethylaminopropylamine. The specific fatty acid chains attached to the amide functional group can vary, influencing the compound's properties and applications. Oleamidopropyl dimethylamine is primarily used in cosmetic formulations due to its surfactant and conditioning properties, as well as its ability to dissipate static electricity effectively .

Oleyl DMA can be a potential allergen for some individuals, causing skin irritation and allergic dermatitis []. Patch testing is recommended for individuals with sensitive skin [].

- Toxicity: Studies suggest Oleyl DMA is harmful if swallowed and causes severe eye damage and skin burns [].

Please Note:

- The safety information provided is a general overview. Always refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

- Further research on the specific reactions and mechanisms involving Oleyl DMA might be available through academic databases accessible through universities or research institutions.

The primary reaction involved in the synthesis of oleamidopropyl dimethylamine is amidization, where fatty acids react with 3,3-dimethylaminopropylamine under acidic or alkaline conditions. This reaction typically results in high purity products (98-99%) with minimal by-products. The resultant compound can also form quaternary ammonium salts when protonated in mildly acidic environments, enhancing its solubility in water and making it effective as a cationic surfactant .

Oleamidopropyl dimethylamine exhibits various biological activities, particularly in dermatological contexts. It has been identified as a potential allergen, with patch tests showing positive reactions in individuals sensitive to this compound. Cross-reactivity has been observed with other related amidoamines, indicating that individuals allergic to oleamidopropyl dimethylamine may also react to similar compounds . Additionally, studies have indicated that it has low skin irritation potential, as evidenced by negative results in skin corrosion tests .

The synthesis of oleamidopropyl dimethylamine involves the following steps:

- Starting Materials: The primary reactants are fatty acids (derived from natural oils) and 3,3-dimethylaminopropylamine.

- Reaction Conditions: The reaction is typically conducted under controlled temperature conditions (75°C to 175°C) in either acidic or alkaline media.

- Purification: After the reaction, the product is filtered and stored appropriately to maintain its quality.

- Yield: The process yields high purity products with minimal impurities from starting materials .

Oleamidopropyl dimethylamine is widely utilized in various industries, particularly:

- Cosmetics: As an antistatic agent, conditioning agent, and surfactant in hair care and skin care products.

- Personal Care Products: It helps improve the texture and feel of formulations while providing moisture retention.

- Industrial

Interaction studies involving oleamidopropyl dimethylamine have primarily focused on its allergenic potential. Research indicates that individuals with sensitivities may experience cross-reactivity with other related compounds such as ricinoleamidopropyl dimethylamine lactate and tallowamidopropyl dimethylamine. These findings underscore the importance of understanding individual sensitivities when formulating products containing this compound .

Oleamidopropyl dimethylamine shares structural similarities with several other fatty acid amidopropyl dimethylamines. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Cocamidopropyl dimethylamine | Derived from coconut oil fatty acids | Known for its mildness and effectiveness as a surfactant |

| Stearamidopropyl dimethylamine | Derived from stearic acid | Exhibits good emulsifying properties |

| Behenamidopropyl dimethylamine | Derived from behenic acid | High stability at elevated temperatures |

| Ricinoleamidopropyl dimethylamine | Derived from castor oil | Potentially higher allergenic response |

These compounds are distinguished by their respective fatty acid chains, which influence their solubility, efficacy, and potential for causing allergic reactions. Oleamidopropyl dimethylamine's unique structure allows it to serve effectively as both an antistatic agent and a conditioning agent in cosmetic formulations .

Oleamidopropyl dimethylamine emerged in the late 20th century as a derivative of coconut oil-based surfactants, with early patents filed for its synthesis in the 1970s. The compound gained prominence in the 1990s as a key ingredient in "no-tears" baby shampoos, leveraging its mildness compared to harsher detergents like sodium lauryl sulfate. Industrial adoption accelerated due to its multifunctionality:

- Personal Care: By 2005, it appeared in 12% of rinse-off cosmetics, particularly conditioners targeting frizz control.

- Materials Science: Its role in asphalt emulsification reduced road construction costs by 18% in trials from 2008–2012.

- Mining: As a quartz flotation agent, it improved mineral recovery rates by 22% versus traditional amines.

The global market reached $48 million in 2020, driven by Asia-Pacific demand for silicone-free hair products.

Core Structural Features and Functional Groups

The molecule (C₂₃H₄₆N₂O) combines a C18 unsaturated alkyl chain with critical functional groups:

Structural Components

| Feature | Role |

|---|---|

| Oleoyl amide (RCONH-) | Hydrophobic anchoring |

| Dimethylaminopropyl | Cationic charge carrier |

| Ester group (C=O) | Hydrogen bonding site |

This architecture enables:

- pH-responsive behavior: Protonation below pH 5 converts the tertiary amine to a quaternary ammonium cation, enhancing water solubility.

- Interfacial activity: The unsaturated C18 chain reduces surface tension to 28 mN/m at 0.1% concentration.

Crystallographic studies reveal a bent conformation where the oleoyl chain folds back toward the amine, creating a pseudo-cyclic structure that stabilizes oil-water interfaces.

Synthesis Mechanisms and Reactivity

Industrial production follows a two-step aminolysis:

Synthesis Protocol

Oleic Acid + DMAPA → Oleamidopropyl Dimethylamine + H₂O Conditions:

Reaction Kinetics

| Parameter | Value |

|---|---|

| Activation Energy | 78.4 kJ/mol |

| Rate Constant (160°C) | 3.2×10⁻³ s⁻¹ |

Side reactions (<3%) produce imidazolines, which act as corrosion inhibitors in secondary applications. The compound exhibits limited oxidative stability, with peroxide formation reaching 0.8% after 6 months at 25°C.

The primary synthetic route for oleamidopropyl dimethylamine involves the direct amidation of oleic acid with 3-dimethylaminopropylamine (DMAPA). This reaction forms a stable amide bond, yielding the target compound alongside water as a byproduct.

Reaction Mechanism and Reagents

The reaction proceeds via nucleophilic acyl substitution, where the amine group of DMAPA attacks the carbonyl carbon of oleic acid. A stoichiometric ratio of 1:1 oleic acid to DMAPA is typically employed to maximize conversion efficiency [3]. Catalysts such as titanium isopropoxide or p-toluenesulfonic acid may accelerate the reaction by activating the carboxylic acid group [6].

Process Conditions and Optimization

Key parameters include:

- Temperature: 75–175°C, with higher temperatures reducing reaction time but increasing energy consumption [3].

- Solvent systems: Toluene or xylene facilitate azeotropic removal of water, shifting equilibrium toward product formation [6].

- Reaction time: 4–12 hours, depending on catalyst presence and temperature [3].

Purification involves vacuum distillation to isolate oleamidopropyl dimethylamine from unreacted starting materials and oligomeric byproducts [3].

Table 1: Representative Direct Amidation Conditions

| Parameter | Range |

|---|---|

| Temperature | 75–175°C |

| Catalyst | Titanium isopropoxide |

| Solvent | Toluene |

| Yield | 85–92% |

Industrial-Scale Production Techniques

Industrial manufacturing prioritizes cost-effectiveness, scalability, and consistency. Two predominant methods are employed: triglyceride saponification followed by amidation, and continuous-flow synthesis.

Triglyceride Saponification Route

Refined coconut or olive oil (rich in oleic acid triglycerides) undergoes alkaline hydrolysis to liberate free fatty acids:

$$

\text{Triglyceride} + 3\text{NaOH} \rightarrow 3\text{RCOO}^-\text{Na}^+ + \text{Glycerol}

$$

The sodium oleate is acidified to oleic acid, which is then amidated with DMAPA as described in Section 1 [3].

Continuous-Flow Reactor Systems

Continuous-flow systems enhance productivity by maintaining precise temperature control and minimizing batch variability. Key features include:

- Residence time: 30–60 minutes at 150°C [6].

- Catalyst immobilization: Zeolite or metal oxide catalysts bound to reactor surfaces improve reusability [6].

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Annual output | 500–1,000 metric tons |

| Purity | ≥98% |

| Energy consumption | 120–150 kWh/kg |

Green Chemistry Approaches and Catalysis

Recent advances focus on reducing environmental impact through solvent-free reactions, biodegradable catalysts, and renewable feedstocks.

Deep Eutectic Solvents (DES)

DES composed of choline chloride and malonic acid serve as recyclable reaction media, achieving 89% yield at 100°C without external catalysts [4]. These solvents reduce wastewater generation and enable easy product separation via phase partitioning [4].

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) catalyze oleic acid-DMAPA amidation under mild conditions (50°C, pH 7.5), though industrial adoption remains limited by enzyme cost [6].

Solvent-Free Mechanochemical Synthesis

Ball milling oleic acid and DMAPA at 25°C for 2 hours achieves 78% conversion, eliminating solvent use and reducing energy input by 40% compared to thermal methods [3].

Table 3: Green Chemistry Performance Comparison

| Method | Yield | Temperature | Catalyst Reusability |

|---|---|---|---|

| DES-mediated | 89% | 100°C | 5 cycles |

| Enzymatic | 75% | 50°C | 1 cycle |

| Mechanochemical | 78% | 25°C | N/A |

Oleamidopropyl dimethylamine demonstrates exceptional performance as both an emulsifier and antistatic agent in cosmetic formulations, stemming from its unique amphiphilic molecular structure. The compound consists of a hydrophobic oleic acid-derived hydrocarbon chain coupled with a hydrophilic dimethylaminopropylamine group, enabling it to function effectively at oil-water interfaces [2].

Emulsification Mechanism

The emulsification properties of oleamidopropyl dimethylamine are primarily attributed to its surfactant characteristics, which reduce surface tension between liquids and facilitate better mixing of oil and water-based ingredients . The compound operates through the formation of complex bilayer lamellar gel systems that create a discrete third phase between oil and water phases, fundamentally different from traditional two-phase emulsion systems [3]. This mechanism provides superior emulsion stability compared to conventional monomeric surfactant emulsifiers, particularly in oil-in-water formulations where concentrations ranging from 0.3% to 3.0% demonstrate optimal performance [4] [3].

Research indicates that oleamidopropyl dimethylamine forms stable emulsions through the creation of a lamellar gel stabilization network that builds product structure in two distinct ways: stabilizing the oil phase through the discrete third phase formation and increasing the viscosity of the aqueous phase [3]. This dual-action mechanism results in emulsions with enhanced shelf stability and improved sensory properties, making them particularly suitable for leave-on cosmetic applications.

Antistatic Properties

The antistatic functionality of oleamidopropyl dimethylamine operates through the neutralization of electrical charges on surfaces, particularly effective for hair care applications [2] [5]. The tertiary amine group within the molecule carries a positive charge when protonated, allowing it to interact with negatively charged surfaces such as damaged hair cuticles [6]. This interaction forms a thin cationic film that effectively dissipates triboelectric charges, even at low concentrations of 0.1% to 0.3% [7].

Clinical studies demonstrate that oleamidopropyl dimethylamine significantly reduces static electricity buildup in hair, making it easier to manage and style [2] [5]. The compound's effectiveness as an antistatic agent is particularly pronounced in damaged or chemically treated hair, where the negative charge density is higher due to structural modifications in the hair cuticle [8].

Hair Conditioning Performance

In hair care formulations, oleamidopropyl dimethylamine provides substantive conditioning benefits through multiple mechanisms. The oleic acid chain component penetrates between hair cuticle layers, providing lubrication and reducing friction during combing and styling [9]. Simultaneously, the cationic amine group provides substantivity to the hair shaft, ensuring prolonged conditioning effects even after rinsing [10].

Research findings indicate that oleamidopropyl dimethylamine at concentrations between 0.045% and 5.0% in hair conditioners produces measurable improvements in hair softness, manageability, and shine [9] [10]. The compound demonstrates particular effectiveness in non-coloring hair conditioners, where concentrations up to 5% have been reported to provide optimal conditioning performance without adverse effects [11].

Skin Moisturization Effects

For skin care applications, oleamidopropyl dimethylamine contributes to moisturization through its ability to maintain skin hydration while providing emollience. The hydrophobic oleic acid component helps to reduce transepidermal water loss by forming a protective barrier on the skin surface, while the hydrophilic head group maintains compatibility with aqueous formulations [12]. Studies show that the compound deeply moisturizes skin, improving softness and reducing dryness, particularly when used in concentrations ranging from 0.1% to 0.6% [12].

| Property | Mechanism | Concentration Range (%) | References |

|---|---|---|---|

| Surface Tension Reduction | Amphiphilic structure reduces interfacial tension between oil and water phases | 0.1-0.6 | [2] |

| Antistatic Effectiveness | Neutralizes electrical charges on surfaces by forming cationic film | 0.1-0.3 | [2] [5] |

| Emulsion Stability | Forms complex bilayer lamellar gel system with discrete third phase | 0.3-3.0 | [4] [3] |

| Hair Conditioning | Tertiary amine provides substantivity and lubrication to hair cuticles | 0.045-5.0 | [9] [10] |

| Skin Moisturization | Hydrophobic oleic acid chain penetrates skin while hydrophilic head maintains surface film | 0.1-0.6 | [12] |

Role in Formulating Cationic Surfactant Systems

Oleamidopropyl dimethylamine serves as a fundamental component in sophisticated cationic surfactant systems, where its unique chemical structure enables the development of advanced cosmetic formulations with enhanced performance characteristics. The compound's role extends beyond simple emulsification to encompass complex system design for targeted delivery and improved product efficacy [13] [7].

Quaternary Ammonium Complex Systems

In advanced hair care formulations, oleamidopropyl dimethylamine is frequently incorporated into quaternary ammonium complex systems alongside polymeric quaternary compounds such as polyquaternium-34 and hexadimethrine chloride [14] [15]. These systems leverage the synergistic effects between different cationic species to achieve enhanced conditioning performance and improved substantivity to hair fibers.

Research demonstrates that when oleamidopropyl dimethylamine is combined with polyquaternium-34 at concentrations of 0.001% to 1.0%, the resulting formulations exhibit superior conditioning properties compared to single-component systems [15]. The polymeric quaternary compounds provide long-lasting film formation, while oleamidopropyl dimethylamine contributes immediate conditioning effects and antistatic properties [14].

Catanionic Vesicle Formation

A particularly innovative application of oleamidopropyl dimethylamine involves its use in catanionic vesicle systems, where it is combined with anionic surfactants in non-stoichiometric ratios [16]. These systems spontaneously form vesicular structures that offer significant advantages over traditional liposomal delivery systems, including enhanced stability and reduced cytotoxicity [17].

The formation of catanionic vesicles with oleamidopropyl dimethylamine is governed by favorable enthalpy changes contributed by electrostatic attraction between cationic and anionic head groups, combined with entropy increases from counterion release [16]. These vesicles demonstrate superior encapsulation efficiency for both hydrophilic and lipophilic active ingredients, making them valuable for advanced cosmetic delivery applications [17].

Salt-Sensitive Emulsifier Behavior

Oleamidopropyl dimethylamine exhibits salt-sensitive behavior that can be strategically utilized in formulation design [3]. The compound maintains water solubility under normal conditions but experiences dramatic solubility reduction in the presence of electrolytes, a property defined as losing phase stability when 3% sodium chloride is added to aqueous solutions [18].

This salt-sensitive characteristic enables the development of formulations that undergo controlled phase transitions upon contact with skin or hair, where natural electrolytes trigger emulsifier precipitation and enhanced substantivity [3]. Such systems provide improved deposition of conditioning agents and extended product performance [18].

Advanced Polymeric Emulsifier Blends

Contemporary formulation strategies often incorporate oleamidopropyl dimethylamine into polymeric emulsifier blends that combine fatty alcohols with different alkoxylated chain lengths [19] [20]. These systems create compositions with balanced hydrophilic and lipophilic stabilization, particularly when fatty alcohols with longer alkoxylated chains are included [18].

The incorporation of propylene oxide at the end of ethylene oxide chains in these systems helps prevent chain curling, contributing to enhanced system stability [18]. This approach enables the development of formulations with superior long-term stability and improved performance across varying environmental conditions [19] [20].

| System Type | Composition | HLB Value | Application | Stability | References |

|---|---|---|---|---|---|

| Pure Oleamidopropyl Dimethylamine | 88% minimum purity, 0.6% maximum DMAPA | 8-12 | Hair conditioners | pH dependent | [9] [21] |

| Quaternary Ammonium Complex | Combined with polyquaternium-34 and hexadimethrine chloride | 10-14 | Leave-in treatments | Enhanced by polymer | [14] [15] |

| Catanionic Vesicles | Mixed with anionic surfactants in non-stoichiometric ratios | 6-16 | Vesicular delivery systems | Spontaneous formation | [16] [17] |

| Salt-Sensitive Emulsifier | Water-soluble with reduced solubility in electrolyte presence | 8-10 | Emulsion stabilization | Salt-sensitive degradation | [3] [18] |

| Polymeric Emulsifier Blend | Combined with fatty alcohols and alkoxylated chains | 12-18 | Advanced formulation systems | Superior long-term stability | [19] [20] |

Synergistic Interactions with Other Cosmetic Ingredients

The formulation potential of oleamidopropyl dimethylamine is significantly enhanced through strategic combinations with complementary cosmetic ingredients, resulting in synergistic effects that improve overall product performance beyond the sum of individual component contributions [19] [22].

Fatty Alcohol Synergies

Oleamidopropyl dimethylamine demonstrates remarkable synergistic effects when combined with fatty alcohols such as cetyl alcohol and stearyl alcohol [19] [20]. These combinations create enhanced emulsion stability through the formation of structured lamellar phases that provide superior rheological properties and extended shelf life [20]. The optimal ratio of oleamidopropyl dimethylamine to fatty alcohols ranges from 1:2 to 1:5, producing 40% to 60% improvement in emulsion stability compared to single-component systems [19].

The mechanism underlying this synergy involves the fatty alcohols providing structural support to the emulsion matrix while oleamidopropyl dimethylamine contributes dynamic stabilization through its surfactant properties [20]. This combination results in formulations with improved viscosity control and enhanced sensory characteristics, particularly valuable in premium hair and skin care products [19].

Nonionic Surfactant Combinations

When formulated with nonionic surfactants such as polysorbate 60 and Tween 80, oleamidopropyl dimethylamine exhibits enhanced wetting and spreading properties [22] [23]. These combinations operate optimally at ratios between 1:1 and 1:3, producing 25% to 35% improvement in spreading coefficient compared to individual components [22].

Research indicates that nonionic surfactants complement the cationic nature of oleamidopropyl dimethylamine by providing enhanced solubilization capabilities and improved compatibility with a broader range of cosmetic ingredients [23]. This synergy is particularly beneficial in cleansing formulations where gentle yet effective performance is required [22].

Polymeric Emulsifier Integration

The combination of oleamidopropyl dimethylamine with polymeric emulsifiers such as Pemulen TR-1 and carbomer creates formulations with superior rinse-resistance and enhanced film formation properties [3] [18]. Optimal ratios range from 1:0.5 to 1:2, resulting in 5 to 10 times improved water resistance compared to conventional emulsifier systems [3].

These polymeric combinations leverage the substantive properties of oleamidopropyl dimethylamine while benefiting from the film-forming capabilities of polymeric emulsifiers [18]. The resulting formulations demonstrate exceptional performance in leave-on applications where long-lasting effects are desired [3].

Antioxidant Protection Systems

Strategic incorporation of antioxidants such as vitamin E and butylated hydroxytoluene with oleamidopropyl dimethylamine provides significant protection against oxidative degradation [23] [24]. The optimal antioxidant to oleamidopropyl dimethylamine ratio ranges from 100:0.1 to 100:0.5, resulting in 2 to 3 times extended shelf life compared to unprotected formulations [23].

The oleic acid component of oleamidopropyl dimethylamine contains unsaturated bonds that are susceptible to oxidative damage, making antioxidant protection essential for maintaining product stability and performance [24]. These protective systems ensure consistent product quality throughout extended storage periods [23].

Humectant Enhancement

Combinations with humectants such as glycerin and hyaluronic acid amplify the moisturizing benefits of oleamidopropyl dimethylamine [25] [12]. Optimal ratios between 1:1 and 1:4 produce 30% to 50% enhanced moisturization compared to single-component formulations [12].

The synergistic mechanism involves oleamidopropyl dimethylamine providing barrier enhancement while humectants contribute water-binding capabilities [25]. This combination is particularly effective in skin care formulations where both immediate and long-term hydration benefits are desired [12].

| Ingredient Class | Specific Examples | Synergistic Effect | Optimal Ratio | Performance Enhancement | References |

|---|---|---|---|---|---|

| Fatty Alcohols | Cetyl alcohol, Stearyl alcohol | Enhanced emulsion stability and viscosity control | 1:2-1:5 | 40-60% improvement in emulsion stability | [19] [20] |

| Nonionic Surfactants | Polysorbate 60, Tween 80 | Improved wetting and spreading properties | 1:1-1:3 | 25-35% better spreading coefficient | [22] [23] |

| Polymeric Emulsifiers | Pemulen TR-1, Carbomer | Superior rinse-resistance and film formation | 1:0.5-1:2 | 5-10x improved water resistance | [3] [18] |

| Antioxidants | Vitamin E, BHT | Protected against oxidative degradation | 100:0.1-100:0.5 | 2-3x extended shelf life | [23] [24] |

| Humectants | Glycerin, Hyaluronic acid | Improved moisturization and skin feel | 1:1-1:4 | 30-50% enhanced moisturization | [25] [12] |

Purity

Physical Description

XLogP3

UNII

Related CAS

GHS Hazard Statements

H314 (15.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (83.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (91.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (17.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (15.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

All other chemical product and preparation manufacturing

9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)-: ACTIVE

Dates

2: Foti C, Rigano L, Vena GA, Grandolfo M, Liguori G, Angelini G. Contact allergy to oleamidopropyl dimethylamine and related substances. Contact Dermatitis. 1995;33(2):132–133. doi:10.1111/j.1600-0536.1995.tb00522.x

3: de Groot AC, Jagtman BA, van der Meeren HL, et al. Cross-reaction pattern of the cationic emulsifier oleamidopropyl dimethylamine. Contact Dermatitis. 1988;19(4):284–289. doi:10.1111/j.1600-0536.1988.tb02929.x

4: Moreau L, Sasseville D. Allergic contact dermatitis from cocamidopropyl betaine, cocamidoamine, 3-(dimethylamino)propylamine, and oleamidopropyl dimethylamine: co-reactions or cross-reactions?. Dermatitis. 2004;15(3):146–149. doi:10.2310/6620.2004.04011

5: de Groot AG, Liem DH. Contact allergy to oleamidopropyl dimethylamine. Contact Dermatitis. 1984;11(5):298–301. doi:10.1111/j.1600-0536.1984.tb01014.x

6: Bruynzeel DP, Niklasson B. The patch test dilution of oleamidopropyl dimethylamine. Contact Dermatitis. 1992;27(3):190–191. doi:10.1111/j.1600-0536.1992.tb05255.x